Cas no 2411276-79-2 (2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide)

2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- EN300-26587108
- 2411276-79-2
- 2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide
- Z3766259968
- 2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide
-
- インチ: 1S/C9H9ClN4O/c1-6-2-8-11-4-7(5-14(8)13-6)12-9(15)3-10/h2,4-5H,3H2,1H3,(H,12,15)
- InChIKey: BGHDMHGXQMPTAT-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC1C=NC2=CC(C)=NN2C=1)=O
計算された属性
- せいみつぶんしりょう: 224.0464886g/mol
- どういたいしつりょう: 224.0464886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 59.3Ų
2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587108-0.05g |
2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide |
2411276-79-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamideに関する追加情報
2-Chloro-N-{2-Methylpyrazolo[1,5-a]Pyrimidin-6-Yl}Acetamide (CAS No. 2411276-79-2)
2-Chloro-N-{2-Methylpyrazolo[1,5-a]Pyrimidin-6-Yl}Acetamide is a chemically synthesized compound with the CAS registry number 2411276-79-2. This compound belongs to the class of heterocyclic aromatic compounds, specifically featuring a pyrazolo[1,5-a]pyrimidine ring system. The structure of this molecule is characterized by a pyrazolo[1,5-a]pyrimidine moiety substituted at the 6-position with an acetamide group and a chlorine atom at the 2-position. The presence of these substituents significantly influences the compound's chemical properties, reactivity, and potential applications.
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic structure consisting of a pyrazole ring fused to a pyrimidine ring. This structural arrangement imparts unique electronic properties to the molecule, making it suitable for various chemical and biological applications. The acetamide group attached at the 6-position of the pyrazolo[1,5-a]pyrimidine ring introduces additional functionality, such as hydrogen bonding capability and increased polarity. The chlorine substituent at the 2-position further modulates the electronic environment of the molecule, potentially enhancing its stability or reactivity in specific chemical reactions.
Recent studies have highlighted the potential of 2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide in the field of medicinal chemistry. Researchers have explored its role as a potential lead compound for drug development, particularly in targeting specific biological pathways or enzymes. The compound's ability to interact with biomolecules such as proteins or nucleic acids has been investigated through computational modeling and in vitro assays. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes or receptors, making it a promising candidate for further pharmacological evaluation.
In addition to its medicinal applications, 2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide has also been studied for its potential use in agrochemicals and materials science. Its ability to act as a precursor in organic synthesis reactions has been exploited to construct more complex molecular frameworks. For instance, researchers have utilized this compound as an intermediate in the synthesis of bioactive molecules or advanced materials with tailored properties.
The synthesis of 2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide typically involves multi-step organic synthesis strategies. Key steps often include nucleophilic aromatic substitution, amide bond formation, and functional group transformations. The choice of synthetic route depends on factors such as yield optimization, cost-effectiveness, and environmental considerations. Recent advancements in catalytic methods and green chemistry have enabled more efficient and sustainable syntheses of this compound.
From a structural perspective, 2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide exhibits interesting physical properties. Its melting point and solubility characteristics make it suitable for various analytical techniques such as chromatography and spectroscopy. The compound's stability under different conditions has also been evaluated to ensure its suitability for long-term storage and transportation.
Looking ahead, ongoing research into 2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide is expected to uncover new insights into its biological activity and chemical versatility. Collaborative efforts between academic institutions and industry partners are likely to accelerate its development into practical applications across diverse fields.
In conclusion, 2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide (CAS No. 2411276-79-2) stands out as a versatile compound with significant potential in multiple domains of science and technology. Its unique structure and functional groups make it an intriguing subject for both fundamental research and applied development.
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